Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride
Overview
Description
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as mptp, have been found to selectively target dopaminergic neurons .
Mode of Action
Research on similar compounds suggests that they can cross the blood-brain barrier and selectively target specific neurons
Biochemical Pathways
Related compounds have been found to impact pathways associated with neuroinflammation and neuroprotection .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route is the cyclization of amino acids or their derivatives, followed by esterification and hydrochloride formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride has been studied for its biological activity. It may serve as a precursor for bioactive compounds with potential therapeutic applications.
Medicine: The compound's derivatives are explored for their medicinal properties, including potential use in drug development. Research is ongoing to determine its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride
Methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride
Uniqueness: Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride stands out due to its specific structural features and reactivity profile. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h5H,2-4H2,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXKMCPNBSHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146422-38-0 | |
Record name | methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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